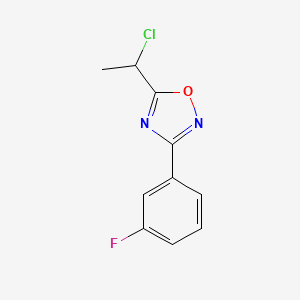
5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Overview
Description
5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is an organic compound with the CAS Number: 1154345-47-7 . It has a molecular weight of 226.64 . This compound is used in various scientific experiments due to its unique properties.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClFN2O/c1-6(11)10-13-9(14-15-10)7-3-2-4-8(12)5-7/h2-6H,1H3 . This code represents the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 226.64 . Other properties such as melting point, boiling point, and density were not found in the sources I searched .Scientific Research Applications
Synthesis and Characterization
Synthesis and Pharmacological Evaluation : Research has been conducted on the synthesis and pharmacological evaluation of oxadiazole derivatives, which include compounds with structures similar to "5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole". These compounds have been characterized using various techniques and evaluated for biological activities, including anti-convulsant and anti-inflammatory activities (Bhat et al., 2016).
Crystal Structure and Biological Activity : Studies on the synthesis, characterization, and crystal structure of similar oxadiazole derivatives have been conducted, revealing their biological activities such as antibacterial, antioxidant, and anti-TB properties (S.V et al., 2019).
Biological and Pharmacological Activities
Antimicrobial Agents : Oxadiazole derivatives have been synthesized and evaluated as antimicrobial agents, demonstrating efficacy against various bacterial and fungal strains (Parikh & Joshi, 2014).
Apoptosis Inducers and Anticancer Agents : Certain oxadiazole compounds have been identified as apoptosis inducers with potential as anticancer agents. These compounds have shown activity against various cancer cell lines and have been studied for their structure-activity relationship (Zhang et al., 2005).
Antitubercular Activity : Isoxazole clubbed oxadiazole derivatives have been evaluated for their antimicrobial and antitubercular activity. Some compounds have shown significant activity against tuberculosis-causing bacteria (Shingare et al., 2018).
Materials Science and Chemistry
Fluorinated Poly(oxadiazole-ether-imide)s : Research has been conducted on the synthesis of new fluorinated poly(oxadiazole-ether-imide)s, which are polymers with high thermal stability and potential applications in materials science (Hamciuc et al., 2005).
Difluoromethylene-containing Compounds : Studies on the synthesis of difluoromethylene-containing oxadiazole compounds have been conducted, showcasing the versatility of oxadiazole derivatives in organic synthesis (Yang et al., 2007).
Novel Amine Derivatives as Anticancer Agents : Novel amine derivatives of oxadiazoles have been synthesized and evaluated for their anticancer activity, demonstrating potential as effective treatments for various cancer cell lines (Vinayak et al., 2017).
Insecticidal Activities : Oxadiazole derivatives have been synthesized and evaluated for their insecticidal activities, offering potential applications in agriculture and pest control (Shi et al., 2000).
Liquid Crystalline Properties : Research on bent-shaped oxadiazole-based compounds has been conducted to study their liquid crystalline properties, highlighting the application of these compounds in optoelectronics and display technologies (Zhu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
5-(1-chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c1-6(11)10-13-9(14-15-10)7-3-2-4-8(12)5-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSQJTJXBJYAPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



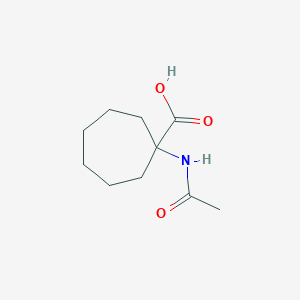
![4-[(4-Benzylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1370980.png)
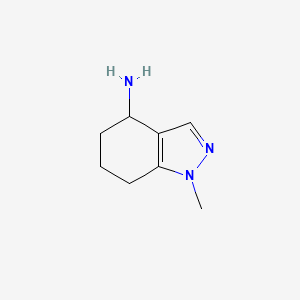
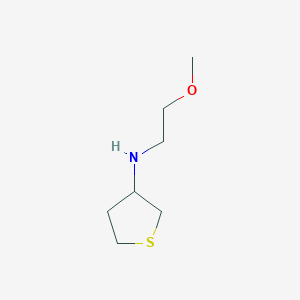
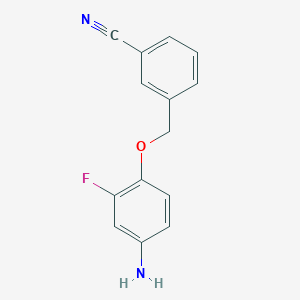
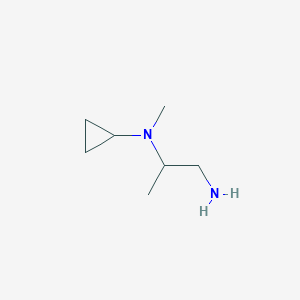
![3-Fluoro-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1370990.png)
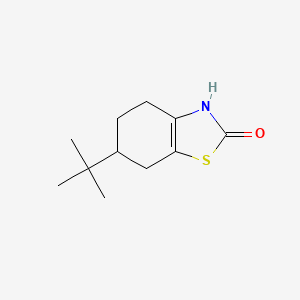
![2-[(2-amino-4-methylphenyl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B1370993.png)
![5-Methyl-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1370994.png)
![4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline](/img/structure/B1370995.png)
![2-{2-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-1-yl}acetic acid](/img/structure/B1370997.png)
![2-[(3-aminophenyl)formamido]-N-methylacetamide](/img/structure/B1370999.png)
![5-ethyl-1-[4-(propan-2-yloxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1371001.png)